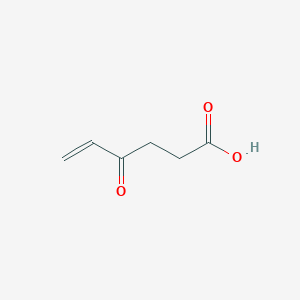
4-Oxo-5-hexenoic Acid
Cat. No. B1599071
Key on ui cas rn:
6934-64-1
M. Wt: 128.13 g/mol
InChI Key: LMEHQSIFTHFMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04206137
Procedure details


[cf. J. Chem. Soc., 3922 (1958)]. A mixture of aluminum chloride (66.7 g., 0.5 M), succinic anhydride (25 g., 0.25 M) and 1,2-dichloroethane (1 liter) in a 2 liter 3 neck flask equipped with a gas inlet tube, a mechanical stirrer and a drying tube is stirred rapidly and ethylene is bubbled in for 4.5 hours. This is poured into 900 ml. 5% hydrochlorc acid and ice. The layers are separated and the organic layer is washed with water and taken to dryness in vacuo. The aqueous layer is extracted with ether (300 ml.). This extract is washed with water and combined with the material from the original organic layer. After removal of solvent, 150 ml. of 10% potassium carbonate solution is added and the mixture is heated on a steam cone for 15 minute. After cooling, the product 4-oxo-5-hexenoic acid is extracted into ether, dried and freed of solvent in vacuo leaving 10.9 g. (34%) of brownish liquid which solidifies on standing. This is distilled to give 7.1 g. (22%) of colorless liquid which solidifies on standing, b.p. ~120°-130°/0.5 mm.


[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One


[Compound]
Name
brownish liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
colorless liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH2:7][CH2:6]1.Cl[CH2:13][CH2:14]Cl>>[O:11]=[C:5]([CH:13]=[CH2:14])[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
66.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|
[Compound]
|
Name
|
3
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCl
|
Step Two
[Compound]
|
Name
|
brownish liquid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
colorless liquid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred rapidly
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a gas inlet tube, a mechanical stirrer and a drying tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ethylene is bubbled in for 4.5 hours
|
|
Duration
|
4.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This is poured into 900 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer is washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with ether (300 ml.)
|
WASH
|
Type
|
WASH
|
|
Details
|
This extract is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of solvent, 150 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of 10% potassium carbonate solution is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated on a steam cone for 15 minute
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product 4-oxo-5-hexenoic acid is extracted into ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving 10.9 g
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This is distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 7.1 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C(CCC(=O)O)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
